molecular formula C16H17NO4 B5859855 N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide

N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B5859855
M. Wt: 287.31 g/mol
InChI Key: SFYIXJPHYSTESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide, also known as HMPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been found to exhibit certain biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide involves its ability to inhibit certain enzymes and pathways involved in inflammation and cancer. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, this compound has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of cytokines that contribute to inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit certain biochemical and physiological effects. It has been found to inhibit the production of cytokines, which are involved in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to inhibit the activity of the COX-2 enzyme and the NF-κB pathway, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has certain advantages and limitations for lab experiments. One advantage is that it has been found to exhibit anti-inflammatory and anti-cancer properties, which makes it a potential therapeutic agent. Additionally, this compound has been found to have low toxicity in vitro. However, one limitation is that this compound has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide research. One direction is to further explore its anti-inflammatory and anti-cancer properties in vivo. Additionally, this compound could be studied for its potential applications in other diseases, such as neurodegenerative diseases. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its therapeutic potential.

Synthesis Methods

The synthesis of N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide involves a series of chemical reactions. The starting material for the synthesis is 2-hydroxy-5-methylbenzoic acid, which is reacted with thionyl chloride to form 2-chloro-5-methylbenzoic acid. This compound is then reacted with 2-methoxyphenol in the presence of a base to form 2-(2-methoxyphenoxy)-5-methylbenzoic acid. Finally, this compound is reacted with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form this compound.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide has been found to have potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the production of cytokines, which are involved in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death.

properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-11-7-8-13(18)12(9-11)17-16(19)10-21-15-6-4-3-5-14(15)20-2/h3-9,18H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYIXJPHYSTESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.